molecular formula C10H13NO2 B184765 1,3-Benzodioxol-5-amine, 6-propyl- CAS No. 69797-90-6

1,3-Benzodioxol-5-amine, 6-propyl-

Cat. No.: B184765
CAS No.: 69797-90-6
M. Wt: 179.22 g/mol
InChI Key: DDSCEGQNNBUNEF-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-amine, 6-propyl- is a chemical compound with the molecular formula C10H13NO2 It is a derivative of benzodioxole, a structural motif found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) as the ligand, with cesium carbonate (Cs2CO3) as the base .

Industrial Production Methods

Industrial production methods for 1,3-Benzodioxol-5-amine, 6-propyl- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-amine, 6-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

1,3-Benzodioxol-5-amine, 6-propyl- has several applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxol-5-amine: A closely related compound with similar chemical properties.

    1,3-Benzodioxol-5-yl-2-ethylamine: Another derivative with an ethyl group instead of a propyl group.

    1,3-Benzodioxol-5-yl-3-methylamine: A derivative with a methyl group.

Uniqueness

1,3-Benzodioxol-5-amine, 6-propyl- is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

6-propyl-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h4-5H,2-3,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSCEGQNNBUNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC2=C(C=C1N)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284639
Record name 1,3-benzodioxol-5-amine, 6-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69797-90-6
Record name NSC38118
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-benzodioxol-5-amine, 6-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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